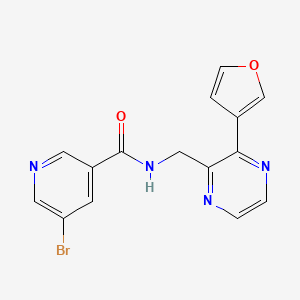

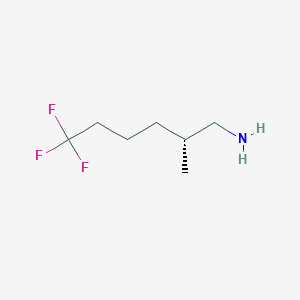

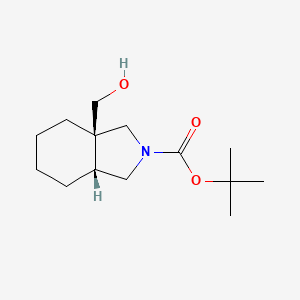

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxybenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxybenzofuran-2-carboxamide, also known as HMB-2C or HMB-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Synthesis of Weinreb Amides and Derivatives : Weinreb amides, such as N-methoxy-N-methylamides, are critical intermediates in organic synthesis, enabling the transformation of carboxylic acids, acid chlorides, and esters into aldehydes or ketones with high yields. The synthesis of Weinreb amides facilitates the formation of stable ketones, preventing over-addition reactions and leading to significant transformations in organic chemistry (Khalid et al., 2020).

Biomedical Applications of Carboxymethyl Chitosans : Carboxymethyl chitosan, a water-soluble derivative of chitosan, has shown promise in various biomedical applications due to its enhanced biological and physicochemical properties. Its biocompatibility, high moisture retention ability, and antimicrobial property make it an ideal candidate for hydrogels, wound healing, tissue engineering, drug delivery, bioimaging, biosensors, and gene therapy applications (Upadhyaya et al., 2013).

Material Science and Environmental Applications

Application of Carbohydrate Polymers as Corrosion Inhibitors : Carbohydrate polymers have been explored for their potential as environmentally friendly corrosion inhibitors for metal substrates in various media. Their molecular structures, including free amine and hydroxyl groups, allow for metal ion chelation and the formation of protective layers on metal surfaces, highlighting their utility in sustainable material preservation (Umoren & Eduok, 2016).

Decolorization and Detoxification of Industrial Dyes : The enzymatic treatment of polluted water containing textile and other synthetic dyes has gained attention for its potential in decolorization and detoxification. Enzymes such as peroxidases, laccases, and azoreductases, possibly including oxidative enzymes related to compounds with similar structures to N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxybenzofuran-2-carboxamide, are effective in breaking down dye molecules in dilute solutions, offering an eco-friendly alternative to conventional treatment methods (Husain, 2006).

Propiedades

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(18,9-19-2)8-16-14(17)12-7-10-5-4-6-11(20-3)13(10)21-12/h4-7,18H,8-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIWRGJZUQRQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-7-methoxybenzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2875827.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2875829.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2875835.png)

![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)

![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)

![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)